N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide
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Overview
Description
N-{[4-(AZEPAN-1-YL)PHENYL]METHYL}-N-METHYLBUT-2-YNAMIDE is a synthetic organic compound characterized by the presence of an azepane ring, a phenyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(AZEPAN-1-YL)PHENYL]METHYL}-N-METHYLBUT-2-YNAMIDE typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the But-2-ynamide Moiety: This involves the reaction of an alkyne with an amide precursor under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(AZEPAN-1-YL)PHENYL]METHYL}-N-METHYLBUT-2-YNAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(AZEPAN-1-YL)PHENYL]METHYL}-N-METHYLBUT-2-YNAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{[4-(AZEPAN-1-YL)PHENYL]METHYL}-N-METHYLBUT-2-YNAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Azepan-1-yl-phenyl)-2-chloro-acetamide
- 2-(Azepan-1-yl)ethyl methacrylate
Uniqueness
N-{[4-(AZEPAN-1-YL)PHENYL]METHYL}-N-METHYLBUT-2-YNAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H24N2O |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-[[4-(azepan-1-yl)phenyl]methyl]-N-methylbut-2-ynamide |
InChI |
InChI=1S/C18H24N2O/c1-3-8-18(21)19(2)15-16-9-11-17(12-10-16)20-13-6-4-5-7-14-20/h9-12H,4-7,13-15H2,1-2H3 |
InChI Key |
FOPISGLJEPEZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N(C)CC1=CC=C(C=C1)N2CCCCCC2 |
Origin of Product |
United States |
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